molecular formula C9H8F3NO B4816725 N-ethyl-2,3,4-trifluorobenzamide

N-ethyl-2,3,4-trifluorobenzamide

Cat. No.: B4816725
M. Wt: 203.16 g/mol
InChI Key: XAEIMVWLTDXKIM-UHFFFAOYSA-N
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Description

N-Ethyl-2,3,4-trifluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2-, 3-, and 4-positions and an ethyl group attached to the nitrogen atom. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical in agrochemical and pharmaceutical applications.

Hypothetically, its synthesis could follow coupling strategies similar to those in , where chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate activates carboxylic acids for amide bond formation . The trifluoro substitution pattern may influence electronic effects and steric hindrance, modulating biological activity.

Properties

IUPAC Name

N-ethyl-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-2-13-9(14)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEIMVWLTDXKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-2,3,4-trifluorobenzamide with structurally related benzamide derivatives from the provided evidence:

Compound Name Substituents on Benzamide Ring Functional Groups/Other Moieties Primary Use Key Structural Features Reference
This compound 2,3,4-Trifluoro; N-ethyl Benzamide with ethyl amine Not specified High fluorine density -
Flutolanil 2-Trifluoromethyl 3-Isopropoxyphenyl Fungicide Trifluoromethyl group at ortho
Diflufenican 3-Trifluoromethylphenoxy Pyridinecarboxamide Herbicide Trifluoromethylphenoxy group
Etobenzanid 4-(Ethoxymethoxy) 2,3-Dichlorophenyl Herbicide Ethoxymethoxy substituent
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-Bis(trifluoromethyl) Chloropyrazinyl ethyl group Patent (unspecified) Bis-trifluoromethyl groups

Structural and Functional Insights:

  • Substituent Position: The 2,3,4-trifluoro pattern in the target compound contrasts with flutolanil (2-trifluoromethyl) and diflufenican (3-trifluoromethylphenoxy).
  • Electronic Effects: Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, altering reactivity and binding affinity.
  • Biological Activity : Flutolanil and diflufenican demonstrate that trifluoromethyl groups enhance pesticidal activity by improving membrane permeability and target enzyme inhibition . The ethyl group in the target compound may balance solubility and lipophilicity, unlike bulkier substituents (e.g., isopropoxy in flutolanil ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,3,4-trifluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,3,4-trifluorobenzamide

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